molecular formula C23H17NO5S B2696847 N-[(2Z)-3-(benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 1322236-95-2

N-[(2Z)-3-(benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B2696847
CAS No.: 1322236-95-2
M. Wt: 419.45
InChI Key: DUQAIZBNKXMHKD-VHXPQNKSSA-N
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Description

N-[(2Z)-3-(benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a chromen-2-imine core, a benzenesulfonyl group, and a 2,3-dihydro-1,4-benzodioxin moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with benzenesulfonyl chloride in an aqueous alkaline medium to yield the intermediate N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This intermediate is then reacted with chromen-2-imine under specific conditions to form the final product. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and concentration of reactants can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-[(2Z)-3-(benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects. The chromen-2-imine core and benzodioxin moiety may also contribute to the compound’s activity by interacting with different molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-(benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to its combination of a chromen-2-imine core, benzenesulfonyl group, and benzodioxin moiety. This unique structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5S/c25-30(26,18-7-2-1-3-8-18)22-14-16-6-4-5-9-19(16)29-23(22)24-17-10-11-20-21(15-17)28-13-12-27-20/h1-11,14-15H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQAIZBNKXMHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=C3C(=CC4=CC=CC=C4O3)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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